molecular formula C22H25N3O4 B11439594 3,4,5-trimethoxy-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide

3,4,5-trimethoxy-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11439594
M. Wt: 395.5 g/mol
InChI Key: GDUGBTFIQINBGF-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a benzimidazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzimidazole is replaced by the trimethoxyphenyl moiety.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating mixtures under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the benzimidazole moiety.

    N-{[1-(2-Methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide: Lacks the trimethoxyphenyl group.

Uniqueness

3,4,5-TRIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the trimethoxyphenyl group and the benzimidazole moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C22H25N3O4/c1-14(2)13-25-17-9-7-6-8-16(17)24-20(25)12-23-22(26)15-10-18(27-3)21(29-5)19(11-15)28-4/h6-11H,1,12-13H2,2-5H3,(H,23,26)

InChI Key

GDUGBTFIQINBGF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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